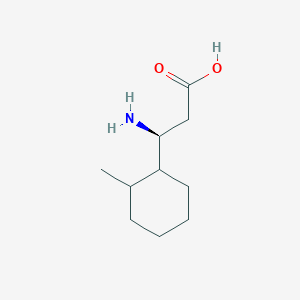

(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid

Description

(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid is a chiral amino acid derivative characterized by a 2-methylcyclohexyl substituent at the β-position of the propanoic acid backbone.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-methylcyclohexyl)propanoic acid |

InChI |

InChI=1S/C10H19NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1 |

InChI Key |

TUCAPWJJIBSTQZ-HACHORDNSA-N |

Isomeric SMILES |

CC1CCCCC1[C@H](CC(=O)O)N |

Canonical SMILES |

CC1CCCCC1C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylcyclohexanone and amino acids.

Formation of Intermediate: The 2-methylcyclohexanone undergoes a series of reactions, including reduction and amination, to form an intermediate compound.

Final Product Formation: The intermediate is then reacted with a suitable reagent to introduce the propanoic acid moiety, resulting in the formation of (3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of (3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid, which can have different properties and applications.

Scientific Research Applications

(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects and use in drug development.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Substituent Effects

- Target Compound : The 2-methylcyclohexyl group is a bulky, aliphatic substituent with high lipophilicity. This may enhance membrane permeability but reduce aqueous solubility compared to aromatic analogs.

- BMAA (2-Amino-3-(methylamino)-propanoic acid): Features a methylamino group at the β-position.

- (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid: The 3-hydroxyphenyl group introduces hydrogen-bonding capability and polarity (molecular weight: 181.19 g/mol), likely increasing solubility but reducing BBB penetration compared to the target compound .

- (3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: The dichlorophenyl group is electron-withdrawing and lipophilic, making it suitable as a pharmaceutical intermediate. Its applications include medicinal chemistry and pesticide synthesis .

Stereochemical Considerations

- Enantiomeric purity is critical for biological activity. For example, (S)-2-(1,3-dioxoisoindolin-2-yl)-2-methyl-3-(3-nitrophenyl)propanoic acid (3s) was synthesized with 95:5 enantiomeric ratio using SFC analysis . The 3S configuration in the target compound may similarly influence receptor binding or metabolic stability.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data

Biological Activity

(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chiral center at the third carbon, with a methylcyclohexyl side chain. This structural configuration is crucial for its interaction with biological targets.

The biological activity of (3S)-3-amino-3-(2-methylcyclohexyl)propanoic acid is primarily attributed to its ability to interact with various receptors and enzymes within the body. The following mechanisms have been identified:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways involved in neurotransmission.

- Enzyme Modulation : It can modulate the activity of certain enzymes, potentially affecting metabolic pathways and cellular functions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with (3S)-3-amino-3-(2-methylcyclohexyl)propanoic acid:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : There is emerging evidence that it exhibits antimicrobial activity against certain pathogens.

In Vitro Studies

In vitro studies have demonstrated that (3S)-3-amino-3-(2-methylcyclohexyl)propanoic acid can inhibit the growth of specific bacterial strains. For instance:

| Study | Bacterial Strain | Inhibition Concentration |

|---|---|---|

| Study A | E. coli | 50 µg/mL |

| Study B | S. aureus | 25 µg/mL |

These findings suggest potential applications in treating bacterial infections.

In Vivo Studies

In vivo studies have further explored the neuroprotective effects of this compound. For example:

- A study involving animal models of Alzheimer’s disease showed improved cognitive function when treated with (3S)-3-amino-3-(2-methylcyclohexyl)propanoic acid, indicating its potential as a therapeutic agent for cognitive decline.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3S)-3-amino-3-(2-methylcyclohexyl)propanoic acid, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar amino acid derivative | Moderate neuroprotective effects |

| Compound B | Non-cyclohexyl derivative | Minimal antimicrobial activity |

This comparison highlights the unique biological activities imparted by the methylcyclohexyl group in (3S)-3-amino-3-(2-methylcyclohexyl)propanoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.